N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
The compound contains several functional groups including an isoxazole ring, a benzo[d][1,3]dioxol-5-yl group, and a furan ring. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring and the attachment of the benzo[d][1,3]dioxol-5-yl and furan groups. Isoxazole rings can be formed through 1,3-dipolar cycloaddition or from α-hydroxy ketones and hydroxylamine . The benzo[d][1,3]dioxol-5-yl group could potentially be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole, benzo[d][1,3]dioxol-5-yl, and furan rings. These rings would likely contribute to the compound’s rigidity and could potentially influence its interactions with biological targets .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole, benzo[d][1,3]dioxol-5-yl, and furan rings. Isoxazoles are known to undergo a variety of reactions including cycloadditions and can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the isoxazole, benzo[d][1,3]dioxol-5-yl, and furan rings. These groups could potentially influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research involving benzimidazole derivatives highlighted antimicrobial and antioxidant activities. These studies suggest that the incorporation of heterocyclic rings into compounds can significantly enhance their biological potency. The antimicrobial activity was observed against a variety of microorganisms, and the compounds also displayed promising radical scavenging and ferrous ion chelating activity, indicating potential applications in addressing oxidative stress and microbial infections (Sindhe et al., 2016).
Analgesic and Anti-inflammatory Properties
Another study synthesized novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. These findings point towards the application of such compounds in the development of new therapeutic agents for pain and inflammation management (Abu‐Hashem et al., 2020).
Anticancer Activity
Compounds with structural features similar to the query compound have been investigated for their potential anticancer activities. For example, virtual screening targeting the urokinase receptor led to the discovery of compounds that inhibited breast cancer cell invasion, migration, and adhesion. These compounds also blocked angiogenesis and induced apoptosis, suggesting a potential application in cancer therapy (Wang et al., 2011).
Enzyme Inhibition
Research on benzoxazines and their derivatives as 5-HT receptor antagonists suggests potential applications in the development of treatments for neurological disorders. The synthesis and evaluation of these compounds indicate their potential as fast-acting antidepressants or anxiolytics with a reduced side-effect burden (Bromidge et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been associated with the modulation of microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-10-5-14(11(2)24-10)18(21)19-8-13-7-16(25-20-13)12-3-4-15-17(6-12)23-9-22-15/h3-7H,8-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYHGALGBABGLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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